molecular formula C6H2Br2FNO2 B1387193 1,3-Dibromo-2-fluoro-4-nitrobenzene CAS No. 557789-62-5

1,3-Dibromo-2-fluoro-4-nitrobenzene

Cat. No. B1387193
M. Wt: 298.89 g/mol
InChI Key: KAZRLIFDXCGVJS-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-fluoro-4-nitrobenzene is a chemical compound with the molecular formula C6H2Br2FNO2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 1,3-Dibromo-2-fluoro-4-nitrobenzene might involve multiple steps. One possible method involves nucleophilic substitution followed by elimination of a nitro group as a nitrite anion . Another method could involve a multistep process including nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-2-fluoro-4-nitrobenzene consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one nitro group . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.


Chemical Reactions Analysis

The chemical reactions involving 1,3-Dibromo-2-fluoro-4-nitrobenzene are likely to be influenced by the presence of the nitro group and the halogen atoms. For example, the nitro group is a meta-directing group, which means it directs incoming electrophiles to the meta position relative to itself . The bromine atoms can also participate in various reactions, such as the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Dibromo-2-fluoro-4-nitrobenzene would depend on its molecular structure. For example, the presence of the nitro group and the halogen atoms would likely make the compound relatively dense and possibly give it a relatively high boiling point .

Scientific Research Applications

Application 2: Nomenclature of Substituted Benzene Derivatives

  • Results or Outcomes : The researchers concluded that the systematic name for a related compound is “2-chloro-1-methyl-4-nitrobenzene”, demonstrating the application of IUPAC nomenclature rules .

Application 3: Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution

  • Results or Outcomes : The researchers concluded that the systematic name for a related compound is “2-chloro-1-methyl-4-nitrobenzene”, demonstrating the application of IUPAC nomenclature rules .

Safety And Hazards

Like many chemical compounds, 1,3-Dibromo-2-fluoro-4-nitrobenzene should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of 1,3-Dibromo-2-fluoro-4-nitrobenzene could include its application in the synthesis of more complex organic compounds. For example, it could be used as a building block in the synthesis of pharmaceuticals or agrochemicals . Its use in the Suzuki-Miyaura reaction suggests potential applications in the synthesis of biaryl compounds .

properties

IUPAC Name

1,3-dibromo-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZRLIFDXCGVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652088
Record name 1,3-Dibromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-2-fluoro-4-nitrobenzene

CAS RN

557789-62-5
Record name 1,3-Dibromo-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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